molecular formula C22H22N2O4 B1277645 (R)-安博仙坦 CAS No. 1007358-76-0

(R)-安博仙坦

货号 B1277645
CAS 编号: 1007358-76-0
分子量: 378.4 g/mol
InChI 键: OUJTZYPIHDYQMC-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ambrisentan is a medication that functions as an endothelin receptor antagonist (ERA), specifically targeting the endothelin type A receptor (ETAR). It has been approved for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. Endothelin (ET) is a potent vasoconstrictor that contributes to the pathophysiology of PAH by promoting vasoconstriction and proliferation of vascular smooth muscle cells. Ambrisentan's selective inhibition of the ETA receptor helps to mitigate these effects, leading to an improvement in functional capacity and pulmonary hemodynamics in patients with PAH .

Synthesis Analysis

The synthesis of ambrisentan is not explicitly detailed in the provided papers. However, the analysis of its enantiomers, which are the different chiral forms of the molecule, is crucial for ensuring the purity and efficacy of the drug. A rapid and sensitive high-performance liquid chromatography (HPLC) method has been developed to separate and quantify the enantiomers of ambrisentan, which is essential for the production of enantiopure active pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of ambrisentan allows it to selectively bind to the ETA receptor. While the papers provided do not delve into the molecular structure analysis, the selective action of ambrisentan suggests a structure that is complementary to the ETA receptor, enabling it to effectively block the receptor's interaction with endothelin .

Chemical Reactions Analysis

Ambrisentan's stability and reactivity under various conditions have been studied to ensure its safety and efficacy. The drug has been subjected to stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation. These studies are crucial for understanding the chemical reactions that ambrisentan may undergo and for developing a stability-indicating method to monitor these changes. Significant degradation was observed under hydrolytic stress, highlighting the importance of proper storage and handling of the drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of ambrisentan have been characterized using various analytical methods. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of ambrisentan and its degradation products. This method provides insights into the drug's stability profile and is essential for quality control during the manufacturing process. The analytical performance of the method has been validated, confirming its reliability for the determination of ambrisentan in pharmaceutical dosage forms .

科学研究应用

药物开发中的商业影响

以安博仙坦为例,说明了在临床试验中纳入真实世界证据 (RWE) 的重大商业影响。在药物开发过程中纳入 RWE,特别是在 II 期至 IV 期,可以加速药物的采用和市场投放。在安博仙坦的案例中,这种方法可能将上市时间缩短 2.5-3.0 年,这在生存方面使大约 9% 的患者受益。该研究强调了为获得监管批准而生成 RWE 的重要性,并强调了其提高总体生存率和财务回报的潜力 (Jandhyala,2023 年)

分析方法和稳定性研究

使用超高效液相色谱-光电二极管阵列 (UPLC-PDA) 方法探索了安博仙坦片剂的稳定性和质量控制。该方法展示了特异性、线性、准确性和精密度,并通过 UPLC-MS/MS 鉴定了主要降解产物。此类分析方法对于维持药物质量和确保有效治疗至关重要 (Ortigara、Steppe 和 Garcia,2019 年)

溶解度和生物利用度的提高

进行了研究以提高安博仙坦的溶解度和生物利用度,这是一个关键挑战,因为它水溶性差。一项研究利用胡萝卜提取物作为固体分散技术中的天然载体,展示了增强的溶解度和口服生物利用度。这种方法对于配制更有效的安博仙坦剂型具有重要意义 (Deshmane 等人,2018 年)

药代动力学和微生物转化

研究了安博仙坦的药代动力学,包括其在人血浆中的总浓度和未结合浓度。该研究开发了一种使用超高效液相色谱结合质谱进行定量的测定方法,有助于我们了解其药代动力学和血浆蛋白结合特性 (García-Martínez 等人,2018 年)。此外,还研究了由 Cunninghamella elegans 将安博仙坦微生物转化为其糖苷的过程,提供了对替代代谢途径和绿色化学应用的见解 (Sponchiado 等人,2019 年)

新型药物递送系统

探索了安博仙坦的创新药物递送系统,以解决其由于溶解性差而导致的口服给药受限的问题。一项关于脂核纳米胶囊作为递送系统的研究证明了肺动脉高压治疗功效的显着提高,突出了纳米技术在药物递送中的潜力 (Zancan 等人,2021 年)

抗肿瘤作用

研究了安博仙坦的潜在抗肿瘤作用,揭示了其抑制癌细胞迁移、侵袭和转移的能力。这表明安博仙坦除了目前用于治疗肺动脉高压之外,还具有新的治疗应用 (Kappes 等人,2020 年)

增强的药物形式

提高安博仙坦药学性质的努力包括使用机械化学开发与丁香酸的共晶。这种新型固体形式显示出改善的水溶性、溶解速率和体内药代动力学,证明了共结晶在药物制剂中的价值 (Haneef 和 Chadha,2020 年)

未来方向

: The Comprehensive R Archive Network (CRAN) : SARTools: A DESeq2- and EdgeR-Based R Pipeline for Comprehensive … - PLOS : QCA with R: A Comprehensive Resource | SpringerLink : RnBeads 2.0: comprehensive analysis of DNA methylation data : Download R-4.3.3 for Windows - The Comprehensive R Archive Network

属性

IUPAC Name

(2R)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007358-76-0
Record name Ambrisentan, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007358760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMBRISENTAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1BX7HE63A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Ambrisentan
Reactant of Route 2
Reactant of Route 2
(R)-Ambrisentan
Reactant of Route 3
(R)-Ambrisentan
Reactant of Route 4
(R)-Ambrisentan
Reactant of Route 5
(R)-Ambrisentan
Reactant of Route 6
(R)-Ambrisentan

Q & A

Q1: Why is it important to be able to quantify (R)-Ambrisentan if it is the inactive enantiomer of the drug?

A1: Even though (R)-Ambrisentan is inactive, its presence in the drug product needs to be controlled. This is because enantiomers, while having identical physical properties, can exhibit different pharmacological profiles. Monitoring the levels of (R)-Ambrisentan ensures the enantiopurity of the active pharmaceutical ingredient (S)-Ambrisentan, ensuring drug safety and efficacy [].

Q2: What is the significance of the rapid separation achieved in this research for the determination of (R)-Ambrisentan?

A2: The developed HPLC method utilizing the Chiralcel OZ-3R column allows for the separation of (R)-Ambrisentan from (S)-Ambrisentan in under 6 minutes []. This rapid analysis is highly beneficial for routine quality control checks during drug manufacturing. It enables faster turnaround times for batch release, contributing to efficient production processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。